![molecular formula C9H11N3S2 B2491453 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 2445791-79-5](/img/structure/B2491453.png)
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated potent effects on human tumor cell lines .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethyl-1,3-thiazole with appropriate reagents to introduce the amine group at the 2-position. One common method involves the reaction of 2,5-dimethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then further reacted with thioamide to yield the final product .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, exhibit notable antimicrobial activity against various bacterial strains. Studies have shown that these compounds can effectively combat both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have demonstrated that thiazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
The antimicrobial efficacy is often assessed using methods like the disc diffusion technique and turbidimetric assays to determine minimum inhibitory concentrations (MICs).
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. It has been evaluated against various cancer cell lines:
- Breast Cancer : The compound has shown promising results against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay .
Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related targets, suggesting mechanisms of action that may inhibit tumor growth.
Case Study 1: Antibacterial Activity Evaluation
A study synthesized several thiazole derivatives and evaluated their antibacterial activity. Among them, this compound exhibited the highest activity against Pseudomonas aeruginosa and Bacillus cereus. The results indicated a correlation between structural modifications in the thiazole ring and increased antimicrobial potency.
Compound Name | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | E. coli | 64 |
4-DMTMA | P. aeruginosa | 16 |
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers tested various thiazole derivatives against MCF7 cells. The study found that modifications in the thiazole structure significantly influenced cytotoxicity levels.
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound X | MCF7 | 10 |
Compound Y | MCF7 | 20 |
4-DMTMA | MCF7 | 5 |
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings and the presence of the amine group make it a versatile compound for various applications .
Biological Activity
The compound 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two thiazole rings that contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
4-DMT | Staphylococcus aureus | 32 µg/mL | |
4-DMT | Escherichia coli | 64 µg/mL | |
4-DMT | Candida albicans | 16 µg/mL |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Anticancer Properties
Thiazole derivatives have shown promising results in cancer research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Activity against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of this compound as an anticancer agent.
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance:
- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Anticancer Mechanism : Thiazoles can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Antibacterial Activity : A study demonstrated that a series of thiazole derivatives, including the compound , exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the role of substituents on the thiazole ring in enhancing activity against resistant strains .
- Cytotoxicity Assay : In a preclinical trial, the compound was tested against multiple cancer cell lines. It showed significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-5-8(11-6(2)14-5)3-7-4-13-9(10)12-7/h4H,3H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGOCWFLSOEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.